molecular formula C8H14O3 B1600070 Methyl 2-ethyl-3-oxopentanoate CAS No. 32493-32-6

Methyl 2-ethyl-3-oxopentanoate

Cat. No.: B1600070
CAS No.: 32493-32-6
M. Wt: 158.19 g/mol
InChI Key: CKGAUXMQNDHABI-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry Research

Methyl 2-ethyl-3-oxopentanoate serves as a crucial component in the landscape of modern organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations. This versatility makes it an important starting material or intermediate in the synthesis of various organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows medicinal chemists to introduce diverse substituents and functional groups, facilitating the development of new and complex molecular architectures.

The compound's utility is demonstrated in its role as a precursor in the creation of more intricate chemical structures. For instance, it can be used in condensation reactions to form larger molecules, a common strategy in the synthesis of complex natural products and their analogues. Research in this area continues to explore new catalytic systems and reaction conditions to enhance the efficiency and selectivity of reactions involving β-keto esters like this compound.

Historical Context of β-Keto Ester Research

The study of β-keto esters is deeply rooted in the history of organic chemistry. The discovery of the Claisen condensation in 1887 by German chemist Rainer Ludwig Claisen was a pivotal moment. geeksforgeeks.orgchemeurope.comwikipedia.org This carbon-carbon bond-forming reaction, which involves the condensation of two esters in the presence of a strong base to form a β-keto ester, laid the foundation for the synthesis of this important class of compounds. geeksforgeeks.orgnumberanalytics.com The Claisen condensation and its variations, such as the Dieckmann condensation for intramolecular cyclization, have become fundamental tools in the synthetic organic chemist's arsenal. wikipedia.orgresearchgate.net

Another key historical development was the acetoacetic ester synthesis, discovered by Geuther in 1863. researchgate.net This method involves the alkylation of a β-keto ester, showcasing the synthetic utility of the enolate ions derived from these compounds. researchgate.net These early discoveries have paved the way for extensive research into the reactivity and applications of β-keto esters, a field that has expanded to include palladium-catalyzed reactions of their allylic esters, further broadening their synthetic potential. nih.gov

Structural Features and Chemical Classifications Relevant to Academic Study

From a chemical classification standpoint, this compound is a β-keto ester. This classification highlights the presence of a ketone functional group at the β-position relative to the ester carbonyl group. The compound's systematic IUPAC name is this compound. nih.gov

A significant structural feature of β-keto esters is their ability to exhibit keto-enol tautomerism. thermofisher.comresearchgate.net This is an equilibrium between the keto form and the enol form, where a proton migrates from the α-carbon to the carbonyl oxygen. thermofisher.com The extent of enolization can be influenced by factors such as the solvent and the nature of the substituents. cdnsciencepub.com This tautomerism is a key aspect of the compound's reactivity, as the enol or enolate form is a potent nucleophile in many synthetic transformations. wikipedia.org The presence of both hydrogen bond donor and acceptor sites also influences its intermolecular interactions.

The molecular structure and properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
CAS Number 32493-32-6
IUPAC Name This compound
Synonyms Pentanoic acid, 2-ethyl-3-oxo-, methyl ester
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

This data is compiled from publicly available chemical databases. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-ethyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-6(7(9)5-2)8(10)11-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGAUXMQNDHABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469900
Record name Methyl 2-ethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32493-32-6
Record name Methyl 2-ethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Process Optimization for Methyl 2 Ethyl 3 Oxopentanoate

Esterification-Based Synthetic Routes

Esterification represents a direct and fundamental approach to the synthesis of Methyl 2-ethyl-3-oxopentanoate, typically starting from its corresponding carboxylic acid, 2-Ethyl-3-oxopentanoic acid.

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. athabascau.ca In the synthesis of this compound, this involves reacting 2-Ethyl-3-oxopentanoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comchemistrysteps.com

The mechanism is a reversible, multi-step process initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. youtube.com This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the methanol molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. youtube.com Deprotonation of this species regenerates the acid catalyst and yields the final product, this compound. youtube.com Because the reaction is in equilibrium, specific conditions must be optimized to drive it toward the product side. athabascau.cachemistrysteps.com

To maximize the yield of this compound via Fischer esterification, several reaction parameters must be carefully controlled. The reversible nature of the reaction means that its efficiency is governed by Le Châtelier's principle. chemistrysteps.com

Temperature: The reaction is typically conducted under reflux conditions to increase the reaction rate. operachem.com The optimal temperature is determined by the boiling point of the alcohol used, in this case, methanol.

Reactant Concentration: Using a large excess of one reactant, typically the less expensive methanol, shifts the equilibrium towards the formation of the ester. chemistrysteps.commasterorganicchemistry.com Another effective strategy is the removal of water as it forms, which can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent. athabascau.ca

Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate. Common catalysts include sulfuric acid and p-toluenesulfonic acid. While a higher concentration can speed up the reaction, it may also promote side reactions, such as dehydration of the alcohol or degradation of the β-keto ester, which is susceptible to decomposition.

Reaction Time: The time required to reach equilibrium can range from a few hours to over 20 hours, depending on the specific substrates and conditions. operachem.com The reaction progress is often monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Reactant Purity: The purity of 2-Ethyl-3-oxopentanoic acid and methanol is crucial. Impurities, especially water, can inhibit the reaction by shifting the equilibrium back towards the reactants. researchgate.net

The following table summarizes the impact of key parameters on the synthesis.

ParameterConditionEffect on YieldRationale
Temperature RefluxIncreases RateProvides activation energy for the reaction.
Methanol Large ExcessIncreasesShifts equilibrium towards products (Le Châtelier's Principle). masterorganicchemistry.com
Catalyst H₂SO₄ or p-TsOHIncreases RateProtonates the carbonyl group, making it more electrophilic. youtube.com
Water Removal Dean-Stark TrapIncreasesRemoves a product, shifting equilibrium towards the ester. athabascau.ca
Purity Anhydrous ReactantsIncreasesPrevents initial water content from inhibiting the forward reaction. researchgate.net

For large-scale, industrial production of this compound, traditional batch processing can be inefficient and pose safety risks. Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved safety, and greater scalability. uni-muenchen.de

In a continuous flow setup, reactants are pumped through a heated tube or microreactor where the reaction occurs. researchgate.net This technology offers several advantages for esterification:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing side reactions and improving product purity.

Enhanced Safety: The small volume of reactants within the reactor at any given time significantly reduces the risks associated with handling large quantities of chemicals.

Increased Efficiency: Flow systems can be automated for continuous operation, leading to higher throughput and reduced downtime compared to batch processes. acs.org

Integrated Purification: It is possible to integrate downstream processing steps, such as liquid-liquid extraction and solvent stripping, directly into the flow path, creating a seamless production line from reactants to the purified product.

The use of solid acid catalysts, such as ion-exchange resins, can also be adapted for flow systems. This simplifies the purification process as the catalyst is contained within a packed-bed reactor and does not need to be neutralized or separated from the product stream, making the process more sustainable.

Condensation and Subsequent Hydrolysis Pathways

Alternative synthetic routes to this compound involve building the carbon skeleton through condensation reactions, which can be followed by modification of the functional groups.

The Claisen condensation is a powerful carbon-carbon bond-forming reaction used for the synthesis of β-keto esters. researchgate.net A variation of this method can be envisioned for the synthesis of this compound. A general approach involves the base-mediated condensation of two ester molecules. For this specific target, a crossed Claisen condensation between methyl propionate (B1217596) and another ester could be a potential route, followed by alkylation.

A more direct and controlled method is the acylation of a ketone enolate. For instance, the lithium enolate of 3-pentanone (B124093) could be reacted with methyl chloroformate or dimethyl carbonate to introduce the methoxycarbonyl group at the alpha position, yielding the desired product.

Another established pathway is the acylation of Meldrum's acid with propionyl chloride, followed by refluxing in methanol. This sequence provides the related β-keto ester, methyl 3-oxopentanoate, in high yield. ucla.edu Subsequent alkylation of this intermediate at the C2 position with an ethyl halide (e.g., ethyl bromide) under basic conditions would furnish the final target, this compound.

In some synthetic strategies, it may be advantageous to synthesize a different ester of 2-ethyl-3-oxopentanoic acid first, perhaps due to the availability or cost of the starting materials. For example, if Ethyl 2-ethyl-3-oxopentanoate were synthesized via a Claisen-type condensation, it could then be converted to the target methyl ester.

This two-step process would involve:

Hydrolysis (Saponification): The ethyl ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous or alcoholic solution. This saponification reaction cleaves the ester bond, yielding the sodium salt of 2-ethyl-3-oxopentanoic acid. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt to form the free β-keto acid.

Esterification: The resulting 2-Ethyl-3-oxopentanoic acid is then isolated and subjected to the Fischer esterification with methanol, as described in section 2.1.1, to produce this compound.

This multi-step sequence provides flexibility in the choice of starting materials and synthetic routes, allowing for the circumvention of potential issues with direct synthesis pathways. Transesterification, where an existing ester is directly converted to another by reacting with an excess of a different alcohol under acid or base catalysis, also presents a viable, more atom-economical alternative to the hydrolysis-esterification sequence. nih.gov

Parameter Control for Enhanced Yield and Efficiency in Condensation Reactions

The synthesis of β-keto esters such as this compound is frequently achieved through condensation reactions, most notably the Claisen condensation. libretexts.orglibretexts.org In this reaction, an ester containing an α-hydrogen acts as a nucleophile, while a second ester serves as the electrophile, leading to the formation of a new carbon-carbon bond. libretexts.orglibretexts.org The efficiency and yield of these reactions are highly dependent on the careful control of several key parameters.

A critical factor is the choice of base. To prevent side reactions like hydrolysis, an alkoxide base corresponding to the alcohol portion of the ester is typically used. libretexts.orglibretexts.org For the synthesis of this compound from methyl propanoate and methyl 2-ethylpropanoate, sodium methoxide (B1231860) would be the appropriate base. The stoichiometry of the base is also crucial; a full equivalent is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.

Reaction temperature and time are also significant. Condensation reactions are often performed at specific temperatures to ensure optimal reaction rates and minimize degradation of reactants and products. The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion.

The purity of reactants and the solvent environment are additional parameters that can influence the outcome. The use of anhydrous conditions is essential to prevent the base from being consumed by reaction with water. The solvent must be inert to the reaction conditions and capable of dissolving the reactants and intermediates.

While specific optimization data for the synthesis of this compound is not extensively detailed in the available literature, the general principles of controlling these parameters are universally applicable to maximizing the yield and efficiency of its synthesis via condensation reactions.

Table 1: Key Parameters in Condensation Reactions for β-Keto Ester Synthesis

Parameter Importance General Considerations
Base Selection Prevents saponification and other side reactions. Use of an alkoxide corresponding to the ester's alcohol component (e.g., sodium methoxide for methyl esters).
Stoichiometry Drives the reaction equilibrium towards the product. At least one full equivalent of base is necessary to deprotonate the product.
Temperature Affects reaction rate and selectivity. Must be optimized to ensure a reasonable reaction rate without causing degradation.
Reaction Time Ensures completion of the reaction. Monitored by techniques like TLC or GC to determine the point of maximum conversion.
Solvent Influences solubility and reactivity. Should be inert, anhydrous, and capable of dissolving all reactants and intermediates.
Reactant Purity Prevents unwanted side reactions. Reactants should be pure and free from water or other reactive impurities.

Specialized Synthetic Strategies

Beyond classical condensation reactions, specialized methodologies can offer alternative pathways to β-keto esters like this compound, potentially providing advantages in terms of stereocontrol or sustainability.

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. One such approach involves the use of sultam-derived acetoacetyl equivalents for the asymmetric alkylation of β-ketoesters. While not a direct methanolysis of an oxathiazine, this related methodology highlights the potential for using heterocyclic derivatives to control stereochemistry in the synthesis of complex β-keto esters. For instance, a chiral sultam can be used to direct the alkylation of an acetoacetate (B1235776) equivalent, which can then be further elaborated and subsequently cleaved to yield a chiral β-keto ester. This strategy provides a route to enantiomerically enriched β-keto esters that are difficult to obtain through other methods. documentsdelivered.com

The synthesis of chiral analogues of this compound, where the α-carbon is a stereocenter, is of significant interest. Asymmetric synthesis provides several avenues to achieve this. nih.gov One prominent method is the dynamic kinetic resolution of α-substituted β-keto esters. unc.edu This technique can generate multiple contiguous stereocenters with high diastereoselectivity. unc.edu

Another powerful approach is the enantioselective α-allylation of α-substituted β-ketoesters. acs.org This can be achieved through synergistic catalysis, for example, using a combination of a chiral primary amino acid and an achiral palladium complex. acs.org This method allows for the creation of a chiral quaternary carbon stereocenter in high yield and with high enantioselectivity. acs.org

Furthermore, catalytic methods for the enantioselective synthesis of α-quaternary ketones and α-ketoesters have been developed using chiral phosphine (B1218219) ligands. unc.edu These reactions often proceed via acyl substitution with in situ formed chiral allylic nucleophiles. unc.edu Such strategies could be adapted for the synthesis of chiral analogues of this compound, providing access to a range of stereochemically defined molecules. kaust.edu.sa

Table 2: Asymmetric Synthesis Strategies for Chiral β-Keto Esters

Strategy Description Key Features
Dynamic Kinetic Resolution Resolution of a racemic mixture where the substrate can racemize, allowing for a theoretical yield of 100% of a single enantiomer. Can create multiple stereocenters with high diastereoselectivity. unc.edu
Enantioselective α-Allylation Introduction of an allyl group at the α-position with control of stereochemistry. Can be achieved with synergistic catalysis, yielding high enantioselectivity. acs.org
Chiral Phosphine Catalysis Use of chiral phosphine ligands to induce enantioselectivity in catalytic reactions. Effective for creating α-quaternary stereocenters. unc.edu
Chiral Auxiliary-Mediated Alkylation A chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction. Provides a reliable method for introducing chirality. documentsdelivered.com

The principles of green chemistry are increasingly important in the design of synthetic routes. For the synthesis of β-keto esters, several approaches align with these principles. One such strategy is the use of renewable resources. For example, fatty acids can be used as starting materials for the synthesis of β-keto esters, offering a more sustainable alternative to petroleum-based feedstocks. rsc.org

Atom economy is another core principle of green chemistry. Reactions that maximize the incorporation of all starting materials into the final product are preferred. Catalytic methods are often superior in this regard compared to stoichiometric reactions.

The use of safer solvents and the reduction of waste are also key considerations. The development of solvent-free or catalyst-free reaction conditions for the synthesis of β-keto esters represents a significant advancement in green chemistry. researchgate.net For instance, transesterification processes for the synthesis of β-ketoester derivatives can sometimes be achieved without a catalyst, reducing the environmental impact of the synthesis. researchgate.net

By considering these principles, the synthesis of this compound can be designed to be more environmentally benign, for example, by exploring biocatalytic methods or by optimizing reaction conditions to minimize energy consumption and waste generation.

Mechanistic Insights and Reactivity Profiling of Methyl 2 Ethyl 3 Oxopentanoate

β-Keto Ester Reactivity: Enolate Chemistry and Tautomerism

The reactivity of Methyl 2-ethyl-3-oxopentanoate is fundamentally rooted in the electronic properties of the β-dicarbonyl system. The protons on the α-carbon, situated between the two carbonyl groups, exhibit significant acidity, which is the cornerstone of the compound's rich chemistry.

A significant characteristic of β-keto esters is their capacity to undergo keto-enol tautomerism. This process involves an equilibrium between the standard keto form and its corresponding enol isomer, established through the migration of a proton from the α-carbon to the carbonyl oxygen. While the equilibrium for simple ketones typically favors the keto form, the enol form of β-dicarbonyl compounds like this compound is significantly stabilized. This stabilization arises from the formation of a conjugated system and an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

The existence of this equilibrium is crucial as it provides a pathway for reactivity through the enol tautomer. The enol form behaves as a nucleophile, capable of reacting with various electrophiles at the α-carbon. The extent of enolization, and thus the concentration of the reactive enol intermediate, can be influenced by factors such as the solvent. This tautomerism is a pivotal aspect of the compound's reactivity, as the enol form is a potent nucleophile in many synthetic transformations.

The acidic nature of the α-proton (pKa ≈ 11 for a typical β-keto ester) allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate anion. This enolate is a powerful nucleophile, significantly more reactive than the neutral enol. The negative charge is delocalized over the two oxygen atoms and the α-carbon, which can be represented by resonance structures.

While the negative charge resides predominantly on the more electronegative oxygen atoms, the enolate typically reacts with electrophiles at the α-carbon, leading to the formation of a new carbon-carbon bond. This behavior makes this compound a useful building block for introducing alkyl, acyl, or other groups at the α-position. The formation of this enolate is the initial step in many of the compound's most important reactions, including alkylations and condensation reactions.

Table 1: Comparison of Keto, Enol, and Enolate forms of this compound

Feature Keto Form Enol Form Enolate Form
Structure Contains a ketone (C=O) and ester (COOR) group separated by a CH group. Contains a hydroxyl (C-OH) group and a carbon-carbon double bond (C=C) conjugated with the ester. Anionic form with negative charge delocalized across the O-C-C-O system.
Key Characteristic Typically the more stable, predominant tautomer at equilibrium. Stabilized by conjugation and intramolecular hydrogen bonding. Acts as a weak nucleophile. Highly reactive, resonance-stabilized anion. Acts as a strong nucleophile.
Formation The ground state of the molecule. Formed via proton transfer from the α-carbon to the keto oxygen. Formed by deprotonation of the α-carbon with a base.

Transformative Chemical Reactions

The dual functionality of this compound allows it to participate in a wide array of chemical transformations, making it a versatile synthetic intermediate.

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) (⁻OCH₃) leaving group. masterorganicchemistry.com

Two common examples of this reactivity are hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be cleaved by water to yield the corresponding β-keto carboxylic acid. This β-keto acid is often unstable and can readily undergo decarboxylation (loss of CO₂) upon heating to produce a ketone. pearson.com

Transesterification: The reaction of the methyl ester with a different alcohol, in the presence of an acid or base catalyst, results in the exchange of the alkoxy group. masterorganicchemistry.com This is an equilibrium process, and the reaction is typically driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com The transesterification process is of significant importance for synthesizing a variety of β-ketoesters. researchgate.net

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

Nucleophile (Nu-H) Reagent/Conditions Product Type
Water (H₂O) H⁺ or OH⁻, heat β-Keto carboxylic acid
Alcohol (R'-OH) H⁺ or R'-O⁻ New β-Keto ester (Transesterification)
Ammonia (B1221849) (NH₃) Heat β-Keto amide
Primary/Secondary Amine (R'₂NH) Heat β-Keto N-substituted amide

The ability to generate a nucleophilic center at the α-carbon and the presence of two electrophilic carbonyl carbons make β-keto esters like this compound excellent substrates for synthesizing heterocyclic compounds.

Feist-Benary Furan Synthesis: In the presence of a base, the enolate of the β-keto ester can react with an α-halo ketone. uwindsor.ca The initial nucleophilic substitution is followed by an acid-catalyzed cyclization and dehydration to yield a substituted furan. uwindsor.ca

Hantzsch Pyrrole Synthesis: A variation of this reaction, where ammonia is included in the reaction with an α-halo ketone, leads to the formation of pyrroles. uwindsor.ca

Quinoline (B57606) Synthesis: The reaction of β-keto esters with aromatic amines can lead to the formation of quinoline derivatives, an important class of heterocycles. acs.org

Japp-Klingemann Reaction: This reaction involves the coupling of the β-keto ester with an aryl diazonium salt. wikipedia.orgslideshare.net The reaction proceeds via the enolate, which attacks the diazonium salt, leading to an azo compound that subsequently hydrolyzes and rearranges to form a hydrazone. wikipedia.orgslideshare.net These hydrazone intermediates are valuable precursors for synthesizing indole (B1671886) rings via the Fischer indole synthesis. chemeurope.com This reaction can also be adapted to produce other heterocyclic systems, such as pyridazinones. acs.org

Table 3: Selected Cyclization Reactions of β-Keto Esters

Reaction Name Reactants Resulting Heterocycle
Feist-Benary Synthesis β-Keto ester + α-Halo ketone Furan uwindsor.ca
Hantzsch Synthesis β-Keto ester + α-Halo ketone + Ammonia Pyrrole uwindsor.ca
Conrad-Limpach Synthesis β-Keto ester + Arylamine 4-Hydroxyquinoline acs.org
Japp-Klingemann Reaction β-Keto ester + Aryl diazonium salt Hydrazone (precursor to Indoles, Pyrazoles) wikipedia.orgchemeurope.com

The β-keto ester moiety can undergo various oxidative transformations. While simple hydrolysis leads to a β-keto acid, other oxidative reactions can cleave the molecule or functionalize it further.

One significant pathway is the α-hydroxylation of the β-keto ester. This reaction introduces a hydroxyl group at the α-carbon, situated between the two carbonyls, to form an α-hydroxy-β-dicarbonyl moiety. researchgate.net This structural motif is found in numerous biologically active natural products. researchgate.net Various methods have been developed for this transformation, often employing an oxygenating agent in conjunction with a catalyst. researchgate.net

Another pathway involves oxidative cleavage of the carbon-carbon bond between the α-carbon and one of the carbonyl groups. For instance, the use of oxidizing agents like Oxone has been reported to cleave β-keto esters to yield α-keto esters, although the reproducibility of this specific method has been questioned. organic-chemistry.org More generally, the oxidative cleavage of ketones to esters or carboxylic acids is a known transformation, and analogous cleavage of the keto group within the β-keto ester system can lead to dicarboxylic acid derivatives. acs.org For example, cytochrome P-450 has been shown to catalyze the oxidative cleavage of carboxylic acid esters to their corresponding carboxylic acids. nih.gov

Reduction Reactions and Stereocontrol in Product Formation

The reduction of the ketone functionality in this compound is a key transformation that yields methyl 2-ethyl-3-hydroxypentanoate, a compound with two adjacent chiral centers. The stereochemical outcome of this reaction, leading to the formation of syn and anti diastereomers, is highly dependent on the reaction conditions and the nature of the reducing agent. Precise stereocontrol can be achieved through chelation-controlled or non-chelation (Felkin-Anh model) pathways, as well as through biocatalytic methods. researchgate.netlibretexts.orgegyankosh.ac.in

Chelation-Controlled Reduction:

In the presence of a strongly chelating Lewis acid, such as titanium tetrachloride (TiCl₄), the reduction of α-alkyl-β-keto esters proceeds via a rigid, cyclic intermediate. researchgate.net The Lewis acid coordinates to both the ketone and the ester carbonyl oxygens, locking the conformation of the molecule. The hydride reagent then attacks the ketone carbonyl from the less sterically hindered face, leading predominantly to the syn-hydroxy ester. For instance, using a combination of TiCl₄ and a borane-Lewis base complex like pyridine-borane (BH₃·py) in a non-coordinating solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperatures (-78 °C) can achieve high diastereoselectivity for the syn product, with diastereomeric ratios (d.r.) up to 99:1. researchgate.net

Non-Chelation-Controlled Reduction:

Conversely, when non-chelating Lewis acids like cerium trichloride (B1173362) (CeCl₃) are used in coordinating solvents like tetrahydrofuran (B95107) (THF), a chelated intermediate is not formed. researchgate.net In this scenario, the stereochemical outcome is dictated by the Felkin-Anh model, which predicts the approach of the nucleophile (hydride) to the carbonyl group based on steric hindrance in an open-chain conformation. egyankosh.ac.inuwindsor.ca The largest group on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This pathway, often employing sterically hindered reducing agents like lithium triethylborohydride (LiEt₃BH), favors the formation of the anti-hydroxy ester with high diastereoselectivity. researchgate.net

Biocatalytic Reduction:

Enzymatic reductions offer a powerful alternative for achieving high stereoselectivity. Ketoreductases (KREDs), particularly NADPH-dependent enzymes, can reduce α-alkyl-β-keto esters to optically pure β-hydroxy esters. nih.govresearchgate.netacs.org These biocatalytic methods often provide access to single diastereomers with exceptional enantiomeric excess (ee >99%) and diastereomeric excess (de >99%). researchgate.net For example, ketoreductases from organisms like Klebsiella pneumoniae have been shown to selectively produce the syn-β-hydroxy ester. researchgate.net The choice of enzyme is crucial, as different ketoreductases can exhibit opposite stereopreferences, allowing for the selective synthesis of either the syn or anti diastereomer. researchgate.netacs.org

ConditionReagentsSolventControl ModelMajor ProductDiastereomeric Ratio (syn:anti)
ChelatingTiCl₄, BH₃·pyCH₂Cl₂Chelationsyn-hydroxy esterUp to 99:1
Non-chelatingCeCl₃, LiEt₃BHTHFFelkin-Anhanti-hydroxy esterHigh anti-selectivity
BiocatalyticKetoreductase (e.g., from K. pneumoniae)Aqueous bufferEnzyme active sitesyn-hydroxy ester>99% de

Comparative Reactivity Studies with Analogues

Analysis of Steric and Electronic Effects of Substituents (e.g., Ethyl Group at Position 2)

The ethyl group at the α-carbon (position 2) of this compound plays a critical role in determining the molecule's reactivity and the stereochemical course of its reactions, particularly reductions. This influence stems from a combination of steric and electronic effects.

Steric Effects:

The primary influence of the α-ethyl group is steric hindrance, which governs the facial selectivity of nucleophilic attack on the adjacent ketone. According to the Felkin-Anh model for non-chelation-controlled reductions, the substituents on the chiral α-carbon are ranked by size: large (L), medium (M), and small (S). egyankosh.ac.inic.ac.uk For this compound, these would be the propionyl group (L), the ethyl group (M), and the implicit hydrogen atom (S). The model predicts that the largest group (propionyl) will orient itself perpendicular to the carbonyl bond to minimize eclipsing interactions. The nucleophilic hydride then preferentially attacks from the face occupied by the smallest substituent (hydrogen), passing over the medium-sized ethyl group, to yield the anti product. uwindsor.caic.ac.uk The steric bulk of the ethyl group, being larger than a methyl group, enhances this directing effect, often leading to higher diastereoselectivity compared to analogues with smaller α-substituents.

Electronic Effects:

While steric effects are predominant, the electronic nature of the α-substituent also contributes. The ethyl group is a weak electron-donating group through induction. This effect can slightly increase the electron density at the carbonyl carbon, potentially modulating its reactivity towards nucleophiles. However, in the context of stereocontrol, this electronic influence is generally considered minor compared to the steric demands of the group and the overriding control exerted by chelation or non-chelation conditions. egyankosh.ac.in In chelation-controlled reactions, the steric bulk of the ethyl group is again crucial, as it dictates the most stable conformation of the five-membered ring intermediate, thereby directing the hydride attack to the less hindered face to form the syn product. researchgate.net

Structure-Reactivity Relationships within the β-Keto Ester Class

The reactivity of β-keto esters, including this compound, is defined by the interplay of the ketone and ester functional groups. Their structure-reactivity relationships are evident when comparing analogues with different substituents.

The acidity of the α-hydrogen is a hallmark of β-keto esters, enabling reactions like alkylation. youtube.com However, in reduction reactions, the focus shifts to the electrophilicity of the β-carbonyl and the directing influence of the α-substituent.

Effect of the α-Alkyl Group (R¹): The size of the alkyl group at the α-position directly impacts the diastereoselectivity of reduction. As the steric bulk increases (e.g., from methyl to ethyl to isopropyl), the facial bias for nucleophilic attack becomes more pronounced, generally leading to higher diastereomeric ratios in both chelation and non-chelation controlled pathways. researchgate.net

Effect of the Ester Group (R²): The ester's alkoxy group can influence the Lewis acidity of the carbonyl oxygen and its ability to participate in chelation. Bulky ester groups (e.g., tert-butyl) can sterically hinder the formation of a chelate ring, potentially reducing the efficiency of chelation-controlled reductions.

Effect of the Ketone Substituent (R³): The group attached to the ketone carbonyl also affects reactivity. Larger or more electron-withdrawing groups can alter the electrophilicity of the carbonyl carbon and the steric environment around it, influencing both reaction rates and stereoselectivity.

These relationships allow for the predictable tuning of reaction outcomes. By systematically varying the R¹, R², and R³ groups, the stereochemical and electronic properties of the β-keto ester can be modified to favor the formation of a desired product diastereomer.

β-Keto Ester Analogueα-Substituent (R¹)Ester Group (R²)General Effect on Reduction
Methyl 2-methyl-3-oxopentanoateMethylMethylBaseline diastereoselectivity.
This compoundEthylMethylIncreased steric hindrance from ethyl group enhances diastereoselectivity compared to the methyl analogue.
Ethyl 2-methyl-3-oxopentanoateMethylEthylMinimal change in stereoselectivity; reactivity may be slightly altered by the ethyl ester group.
Methyl 2-isopropyl-3-oxobutanoateIsopropylMethylSignificantly increased steric bulk leads to very high diastereoselectivity under appropriate conditions. researchgate.net

Role as a Crucial Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its core structure. As a β-keto ester, the hydrogen atoms on the carbon adjacent to both carbonyl groups (the α-carbon) are particularly acidic, allowing for the formation of a stable enolate ion. This enolate acts as a potent nucleophile, enabling the formation of new carbon-carbon bonds—a fundamental process in building complex molecular skeletons.

Precursor in the Construction of Diverse Complex Organic Molecules

This compound serves as a foundational component for synthesizing intricate organic structures. Its ability to undergo reactions such as alkylation and acylation at the α-carbon allows chemists to introduce various substituents and functional groups, thereby creating more elaborate molecules from a relatively simple starting material. This versatility is crucial in the synthesis of complex natural products and their analogues, where precise control over molecular architecture is required.

Intermediacy in Pharmaceutical Development and API Synthesis

In the pharmaceutical sector, β-keto esters are vital intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs). While specific pathways involving this compound are often proprietary, the role of closely related compounds highlights its potential. For instance, similar keto esters are used in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug. hsppharma.com They are also employed in creating stereospecific reductases, which are enzymes used for the environmentally friendly reduction of ketones in asymmetric synthesis. hsppharma.com The structural motifs derived from such precursors are integral to many bioactive molecules.

Application in Agrochemical Synthesis and Related Compounds

The development of new agrochemicals, such as herbicides and pesticides, often relies on the synthesis of novel heterocyclic compounds. This compound and similar β-keto esters are valuable starting materials for creating these complex ring systems. medchemexpress.comchemimpex.com The reactivity of the dual carbonyl groups can be harnessed to participate in condensation reactions with other molecules to form a wide variety of cyclic structures that are screened for potential agrochemical activity.

Contribution to Fine Chemicals Production

This compound is classified as a fine chemical, meaning it is a pure, single substance produced in limited quantities for specialized applications. clearsynth.com Its primary role in this sector is as a high-value intermediate for the production of other complex chemicals, including pharmaceuticals and agrochemicals as previously mentioned. medchemexpress.comchemimpex.com Furthermore, related esters are utilized as flavoring agents in the food industry, underscoring the broader industrial importance of this class of compounds. medchemexpress.commedchemexpress.com

Derivatization Strategies for Functional Molecules

The chemical versatility of this compound allows for numerous derivatization strategies to produce a wide array of functional molecules. These strategies typically target the ester, the ketone, or the acidic α-carbon.

Synthesis of Novel Esters and Ketone Derivatives

The functional groups within this compound can be selectively modified to yield new derivatives.

Ester Transformations: The methyl ester group can undergo transesterification by reacting with a different alcohol under acidic or basic conditions. This process swaps the methyl group for a different alkyl or aryl group, altering the molecule's properties to create a new series of esters.

Ketone Reactions: The ketone carbonyl group is susceptible to a variety of transformations. It can be reduced to form a secondary alcohol (a hydroxy-ester), or it can react with amines to form imines and enamines. A notable reaction is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction where the ester reacts with another carbonyl compound to build a larger molecule. prepchem.com This reactivity is central to its role as a building block.

These derivatization pathways allow chemists to fine-tune the structure and properties of the resulting molecules for specific applications in materials science, medicinal chemistry, and other fields of research.

An in-depth exploration of the chemical compound “this compound” reveals its significance as a β-keto ester in the realm of organic synthesis. This article delves into its chemical properties, synthesis, and, most notably, its potential applications as a precursor in the formation of various heterocyclic compounds, a cornerstone of medicinal and materials chemistry.

Advanced Applications and Derivatization in Chemical Sciences

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is characterized by the acidic nature of the α-hydrogen, situated between the two carbonyl groups, and the electrophilicity of the carbonyl carbons. This dual reactivity is harnessed in various synthetic methodologies.

β-Keto esters are well-established precursors for the synthesis of a diverse range of heterocyclic compounds due to their 1,3-dicarbonyl moiety, which can react with various dinucleophilic reagents. While the following sections outline the general and well-established synthetic routes to important classes of heterocycles from β-keto esters, it is important to note that specific research detailing the use of this compound in these reactions is not extensively documented in the surveyed scientific literature. The reactions described are, however, fundamental to the chemistry of β-keto esters and are presented here as plausible synthetic pathways.

a. Synthesis of Pyridones

The Guareschi-Thorpe reaction is a classic method for the synthesis of 2,6-dihydroxypyridine (B1200036) derivatives, which can exist in their tautomeric 2,6-pyridone forms. researchgate.netnih.gov This reaction involves the condensation of a β-keto ester with cyanoacetamide in the presence of a base. researchgate.netnih.gov

General Reaction Scheme for Guareschi-Thorpe Pyridone Synthesis

Reactant 1Reactant 2ConditionsProduct
β-Keto EsterCyanoacetamideBase (e.g., Piperidine)3-Cyano-4-alkyl-6-hydroxy-2-pyridone

The mechanism commences with a Knoevenagel condensation between the β-keto ester and cyanoacetamide. This is followed by an intramolecular cyclization, where the amino group of the cyanoacetamide attacks the ester carbonyl, leading to the formation of the pyridone ring after dehydration. While this represents a general pathway, specific studies employing this compound for this synthesis were not identified in the reviewed literature.

b. Synthesis of Pyrazoles

The Knorr pyrazole (B372694) synthesis is a widely used method for the preparation of pyrazole derivatives from 1,3-dicarbonyl compounds, including β-keto esters, and hydrazines. jk-sci.comresearchgate.netyoutube.comslideshare.net The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com

General Reaction Scheme for Knorr Pyrazole Synthesis

Reactant 1Reactant 2ConditionsProduct
β-Keto EsterHydrazine (B178648)Acid catalyst3-Alkyl-5-hydroxypyrazole

The reaction between a β-keto ester and hydrazine can potentially yield two regioisomeric pyrazoles, depending on which carbonyl group is initially attacked by the hydrazine. jk-sci.com However, with β-keto esters, the ketone carbonyl is generally more reactive than the ester carbonyl, leading to a specific regioisomer. No specific examples of the Knorr synthesis utilizing this compound have been detailed in the surveyed scientific literature.

c. Synthesis of Isoxazoles

The reaction of β-keto esters with hydroxylamine (B1172632) provides a direct route to isoxazole (B147169) derivatives, specifically isoxazol-5-ones. nih.gov This condensation reaction involves the formation of an oxime with the keto group, followed by an intramolecular cyclization via the attack of the oxime hydroxyl group on the ester carbonyl, with subsequent elimination of an alcohol.

General Reaction Scheme for Isoxazole Synthesis from β-Keto Esters

Reactant 1Reactant 2ConditionsProduct
β-Keto EsterHydroxylamineBasic or Acidic3-Alkyl-isoxazol-5-one

This method is a fundamental approach to the synthesis of the isoxazole core structure from 1,3-dicarbonyl compounds. nih.gov The specific application of this compound as a precursor in this synthesis has not been found in the reviewed scientific literature.

d. Synthesis of Pyrimidines

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from a β-keto ester, an aldehyde, and urea (B33335) or thiourea. wikipedia.orgtaylorandfrancis.comiau.ir This acid-catalyzed condensation is a cornerstone in the synthesis of this important class of heterocyclic compounds. wikipedia.orgtaylorandfrancis.com

General Reaction Scheme for the Biginelli Reaction

Reactant 1Reactant 2Reactant 3ConditionsProduct
β-Keto EsterAldehydeUrea/ThioureaAcid catalyst (e.g., HCl)Dihydropyrimidinone

The reaction mechanism is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which then undergoes a nucleophilic attack by the enolate of the β-keto ester. wikipedia.org Subsequent cyclization and dehydration afford the dihydropyrimidinone product. wikipedia.org While a powerful tool in combinatorial chemistry, specific examples of the Biginelli reaction employing this compound were not found in the surveyed literature.

Biochemical Roles and Enzymatic Transformations

Interaction with Biological Systems and Pathways

The structure of Methyl 2-ethyl-3-oxopentanoate, featuring a ketone and an ester functional group, makes it a candidate for interaction with various enzymes that recognize and process keto acids and esters.

Branched-chain aminotransferases (BCATs) are a crucial class of enzymes involved in the metabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. nih.gov These enzymes catalyze the reversible transfer of an amino group from a BCAA to an α-keto acid, typically α-ketoglutarate, resulting in the formation of a new amino acid (glutamate) and the corresponding branched-chain α-keto acid (BCKA). nih.gov

The known substrates for BCATs are the α-keto analogues of the BCAAs:

α-Ketoisocaproate (KIC), derived from leucine

α-Keto-β-methylvalerate (KMV), derived from isoleucine

α-Ketoisovalerate (KIV), derived from valine

BCATs are known to have a degree of substrate promiscuity, meaning they can sometimes act on molecules that are structurally similar to their primary substrates. frontiersin.orgnih.gov Given that this compound is an α-keto ester, it is plausible that it could act as a substrate for BCATs, although direct evidence for this interaction is not currently available in scientific literature. If it were to interact, it would likely accept an amino group, transforming into a novel amino acid.

Table 1: Key Branched-Chain Aminotransferases and Their Natural Substrates

Enzyme Location Primary Amino Acid Substrates Corresponding α-Keto Acid Products
BCAT1 Cytosolic Leucine, Isoleucine, Valine α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate
BCAT2 Mitochondrial Leucine, Isoleucine, Valine α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate

α-Keto acids, the broader class to which this compound belongs, are known to be more than just metabolic intermediates. They can act as signaling molecules and modulators of various cellular processes. For instance, α-ketoglutarate is a key intermediate in the citric acid cycle and also plays a critical role in nitrogen metabolism and as a cofactor for various dioxygenases involved in epigenetic regulation. nih.gov

While no specific molecular targets for this compound have been identified, its structural similarity to other biologically active α-keto acids suggests it could potentially influence cellular pathways. This could occur through competitive inhibition of enzymes that utilize other α-keto acids as substrates or by allosterically modulating protein function. However, without direct research, these remain hypothetical roles.

Metabolism and Biotransformation Studies

The metabolism of this compound in biological systems has not been extensively studied. However, by examining the metabolic fates of structurally similar compounds, potential biotransformation pathways can be inferred.

The catabolism of branched-chain amino acids is a well-understood pathway where α-keto acids are central intermediates. nih.gov The initial step, as catalyzed by BCATs, is a reversible transamination. The resulting BCKAs can then be irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, committing them to further breakdown. researchgate.net The products of this breakdown can then enter the citric acid cycle for energy production. nih.gov

Given this established pathway, if this compound were to be formed in a biological system, it would likely be as a result of the transamination of a corresponding, yet-to-be-identified amino acid. Conversely, it could be aminated to form that same amino acid.

The ketone group in oxopentanoates is susceptible to enzymatic reduction, a common reaction in metabolic pathways. While a specific "4-methyl-2-oxopentanoate reductase" is not a widely characterized enzyme, various ketoreductases and dehydrogenases exhibit broad substrate specificity and can reduce the carbonyl group of keto esters to a hydroxyl group. nih.govacs.org

The reduction of β-keto esters is a particularly well-studied area of biocatalysis, often yielding chiral alcohols with high enantioselectivity. nih.gov For example, baker's yeast (Saccharomyces cerevisiae) contains a number of reductases that can convert β-keto esters into their corresponding β-hydroxy esters. nih.gov It is therefore highly probable that this compound could be a substrate for such reductases, leading to the formation of Methyl 2-ethyl-3-hydroxypentanoate. The stereochemistry of the resulting alcohol would depend on the specific enzyme involved.

Table 2: Potential Enzymatic Transformations of this compound

Transformation Enzyme Class Potential Product
Transamination Branched-Chain Aminotransferase (BCAT) Corresponding novel amino acid
Reduction Ketoreductase / Dehydrogenase Methyl 2-ethyl-3-hydroxypentanoate

Biological Activity and Pheromone Synthesis Research

There is a scarcity of research into the specific biological activities of this compound. However, the synthesis of insect pheromones often involves intermediates derived from fatty acid metabolism, which includes molecules with keto and ester functionalities. iastate.edufrontiersin.org The biosynthesis of these complex signaling molecules involves a series of enzymatic reactions including desaturation, chain shortening, reduction, and acetylation. frontiersin.orgalfa-chemistry.com

While there is no direct evidence linking this compound to pheromone synthesis, its structure is consistent with the types of molecules that could serve as precursors or intermediates in such pathways. Further research would be needed to explore this potential role.

Precursor in Stereoselective Pheromone Synthesis (e.g., Sitophilate)

The aggregation pheromone of the granary weevil, Sitophilus granarius, is known as Sitophilate. Its synthesis involves a stereoselective process to obtain the desired isomeric structure, which is crucial for its biological activity. Published synthetic routes detail the use of Methyl 2-methyl-3-oxopentanoate as the foundational molecule.

One documented synthesis involves the transesterification of Methyl 2-methyl-3-oxopentanoate with 3-pentanol, a reaction mediated by Magnesium (Mg0) and Iodine (I2). This step is followed by the reduction of the ketone group in the resulting intermediate, 1-ethylpropyl-2-methyl-3-oxopentanoate. This reduction is achieved using Sodium borohydride (B1222165) (NaBH4) in the presence of a Lewis acid, such as Zinc chloride (ZnCl2), Magnesium chloride (MgCl2), Calcium chloride (CaCl2), or Manganese chloride (MnCl2), to yield Sitophilate. researchgate.net

Table 1: Synthesis of Sitophilate Intermediate

Reactant 1Reactant 2Catalyst/ReagentIntermediate ProductYield
Methyl 2-methyl-3-oxopentanoate3-PentanolMg0/I21-Ethylpropyl-2-methyl-3-oxopentanoate61%

Investigation of Biologically Active Derivatives and their Mechanisms

While specific biologically active derivatives of this compound are not extensively documented, the broader class of β-keto esters, to which this compound belongs, is known for its utility in the synthesis of various biologically active molecules. researchgate.net The presence of both electrophilic and nucleophilic centers makes β-keto esters versatile synthons in organic chemistry. nih.gov

Research into β-keto ester derivatives has explored their potential as antibacterial agents. The design of some β-keto esters has been based on the structure of bacterial quorum sensing autoinducers, such as N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL). The aim is to create analogues that can interfere with these signaling pathways, which are often linked to bacterial pathogenicity. nih.gov Studies have shown that certain β-keto esters incorporating aryl substituents can interact with LuxR-type proteins, which are key components of quorum sensing systems, thereby inhibiting them. nih.gov

Furthermore, the α-hydroxy-β-dicarbonyl motif, which can be derived from β-keto esters, is a key structural feature in many biologically active compounds. This has spurred significant interest in developing synthetic methods for the α-hydroxylation of β-dicarbonyl compounds. researchgate.net

The general reactivity of β-keto esters allows for their transformation into a wide array of derivatives, including:

α-allyl ketones: Through palladium-catalyzed reductive elimination.

α,β-unsaturated ketones: Via elimination of a β-hydrogen.

Ketones: Through hydrogenolysis.

Aldol and Michael adducts: By reacting with appropriate electrophiles. nih.gov

These transformations open avenues for the synthesis of novel compounds with potential biological activities, although specific investigations originating from this compound are not prominent in the available literature.

Table 2: General Reactivity of β-Keto Esters

Reaction TypeResulting Derivative Class
Palladium-catalyzed reductive eliminationα-allyl ketones
β-hydrogen eliminationα,β-unsaturated ketones
HydrogenolysisKetones
Aldol Condensation / Michael AdditionAldol / Michael adducts

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of methyl 2-ethyl-3-oxopentanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer comprehensive insights into the molecular framework.

NMR spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule by mapping the carbon and hydrogen framework. For this compound, spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) serving as an internal standard (0 ppm).

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) for this compound are detailed in the table below. The spectrum is characterized by distinct signals for the methoxy (B1213986) group of the ester, the protons on the ethyl groups, and the chiral proton at the C2 position.

Predicted ¹H NMR Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-COOCH₃~ 3.75Singlet3H
-CH (CO)-~ 3.40Triplet1H
-COCH₂CH₃~ 2.70Quartet2H
-CH₂CH₃~ 1.80Quintet2H
-COCH₂CH~ 1.10Triplet3H
-CH₂CH~ 0.90Triplet3H

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The presence of two carbonyl carbons (one from the ketone and one from the ester) is a key feature, typically appearing far downfield. The predicted chemical shifts for each carbon atom are presented in the following table.

Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (ppm)
C =O (Ketone)~ 205.0
C =O (Ester)~ 170.0
-C H(CO)-~ 58.0
-COOC H₃~ 52.0
-C OCH₂CH₃~ 35.0
-C H₂CH₃~ 25.0
-COCH₂C H₃~ 8.0
-CH₂C H₃~ 12.0

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

The molecular formula for this compound is C₈H₁₄O₃, corresponding to a monoisotopic mass of 158.0943 g/mol . nih.gov In an MS experiment, this compound would show a molecular ion peak ([M]⁺) at m/z 158.

Fragmentation Pattern: The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for this β-keto ester include:

Alpha-cleavage adjacent to the carbonyl groups.

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 127.

Loss of the propionyl group (-COCH₂CH₃) to yield a fragment at m/z 101.

Cleavage of the ethyl group from the ketone, resulting in an acylium ion at m/z 129.

Predicted Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Ion Fragment Lost
158[C₈H₁₄O₃]⁺(Molecular Ion)
129[M - CH₂CH₃]⁺Ethyl radical
127[M - OCH₃]⁺Methoxy radical
101[M - COCH₂CH₃]⁺Propionyl radical
57[COCH₂CH₃]⁺Acylium ion

High-Resolution Mass Spectrometry (HRMS): This technique measures the mass of fragments with very high precision, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments. The exact mass of this compound is 158.094294304 Da, a value that can be confirmed by HRMS to distinguish it from other compounds with the same nominal mass. nih.gov

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or solvents, as well as for determining its purity and concentration in a mixture.

HPLC is a versatile technique for the separation, identification, and quantification of compounds. However, the analysis of β-keto esters like this compound by standard reversed-phase (RP-HPLC) can be challenging due to keto-enol tautomerism, where the compound exists as an equilibrium mixture of two forms. chromforum.org This can lead to broad or split peaks, complicating analysis.

To overcome this, several strategies can be employed:

Elevated Column Temperature: Increasing the temperature can accelerate the interconversion between tautomers, causing the peaks to coalesce into a single, sharper peak. chromforum.org

Acidified Mobile Phase: Using an acidic mobile phase can also speed up the tautomerization process, improving peak shape. chromforum.org

Mixed-Mode Chromatography: Specialized columns that utilize multiple modes of interaction can provide better separation and peak shape for tautomeric compounds.

A typical system for purity analysis might involve a C18 stationary phase with a mobile phase gradient of water (often with 0.1% formic acid) and acetonitrile, with detection using a UV detector.

Gas chromatography is a powerful technique for analyzing volatile compounds. This compound is sufficiently volatile for GC analysis.

GC with Flame Ionization Detection (GC-FID): This is a standard method for determining the purity of a sample. researchgate.net The compound is vaporized and passed through a capillary column (e.g., a DB-5 or similar non-polar column) using an inert carrier gas like helium. orientjchem.org The components separate based on their boiling points and interaction with the stationary phase. The FID detector generates a signal proportional to the amount of organic compound eluting from the column. Purity is determined by calculating the relative area of the main peak compared to the total area of all peaks in the chromatogram.

GC-MS: Coupling a gas chromatograph to a mass spectrometer provides a two-dimensional analysis. nih.gov The GC separates the components of the mixture, and the MS provides a mass spectrum for each component as it elutes. This allows for positive identification of this compound by matching its mass spectrum with a known standard or library data. GC-MS is also highly effective for quantitative analysis, especially when using an internal standard.

Typical GC Method Parameters

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Program Initial temp 50°C, ramp to 250°C at 10°C/min
Detector (FID/MS) FID: 280 °C; MS: EI source at 70 eV

TLC is a simple, rapid, and cost-effective chromatographic technique used primarily for monitoring the progress of a chemical reaction. orgchemboulder.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system (mobile phase).

For a moderately polar compound like this compound, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve good separation between the starting material, product, and any byproducts.

Visualization: Since the compound is colorless, spots are visualized under a UV lamp if the compound is UV-active. libretexts.org Alternatively, the plate can be dipped in a chemical stain. A highly specific stain for this compound is 2,4-dinitrophenylhydrazine (B122626) (DNP), which reacts with the ketone functional group to produce a distinct yellow or orange spot. fiu.eduillinois.edu

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and dynamics of methyl 2-ethyl-3-oxopentanoate. Conformational analysis, a key component of these studies, explores the different spatial arrangements of the atoms in the molecule and their relative energies.

Like other β-keto esters, this compound can exist in equilibrium between its keto and enol tautomeric forms. Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for investigating the energetics of this equilibrium. japer.innih.gov The relative stability of the keto and enol forms is influenced by factors such as the solvent environment. orientjchem.org

In the gas phase, the enol form of many β-dicarbonyl compounds is stabilized by an intramolecular hydrogen bond. However, in polar solvents, the keto form is often favored due to stronger intermolecular interactions with the solvent molecules. orientjchem.org Theoretical calculations can quantify these energy differences. For instance, studies on similar molecules like 3-phenyl-2,4-pentanedione (B1582117) have shown that the keto form can be more stable in solvents like water and methanol (B129727), with the energy difference being calculable. orientjchem.org

Table 1: Illustrative Tautomeric Equilibrium Data for a Generic β-Keto Ester

Tautomer Solvent Relative Energy (kcal/mol) Population (%)
Keto Gas Phase 0.0 60
Enol Gas Phase -0.25 40
Keto Water 0.0 95

Molecular modeling allows for the prediction of how steric and electronic factors influence the reactivity of this compound. The presence of the ethyl group at the α-position introduces specific steric hindrance that can direct the approach of reagents. Similarly, the electron-withdrawing nature of the two carbonyl groups significantly affects the electron distribution within the molecule.

Computational methods can map the electrostatic potential surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reactants. The interplay of steric and electronic effects is critical in determining the regioselectivity and stereoselectivity of reactions involving this β-keto ester.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound at the atomic and subatomic levels.

DFT and other high-level quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface for a given reaction, it is possible to identify the lowest energy pathway from reactants to products. This includes the characterization of transition state structures, which are the highest energy points along the reaction coordinate.

For reactions involving this compound, such as alkylation or acylation at the α-carbon, quantum chemical calculations can determine the activation energies associated with different possible pathways. This allows for predictions of reaction rates and the most likely mechanism. For example, a study on the tautomerism of 3-phenyl-2,4-pentanedione identified a four-membered ring transition state for the interconversion of the keto and enol forms. orientjchem.org

Table 2: Illustrative Calculated Activation Energies for a Reaction of a β-Keto Ester

Reaction Pathway Transition State Geometry Activation Energy (kcal/mol)
Path A: Concerted Cyclic, 4-membered 15.2

Quantum chemical calculations can also be used to predict the reactivity and selectivity of this compound. Reactivity indices, derived from conceptual DFT, such as the Fukui function and local softness, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

These computational predictions can guide the design of new synthetic routes and help to understand the outcomes of known reactions. By comparing the calculated reactivity of different atoms in the molecule, chemists can make informed predictions about where a reaction is most likely to occur.

Enzyme-Substrate Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in In the context of this compound, docking studies can be used to investigate its potential interactions with the active sites of enzymes.

These studies are particularly relevant in the field of drug discovery and biocatalysis. By docking this compound into the binding site of a target enzyme, it is possible to predict its binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-substrate complex. This information can be used to design more potent inhibitors or to understand the substrate specificity of an enzyme. While specific docking studies for this compound were not found, the methodology is widely applied to similar molecules to explore their biological activities.

Predictive Modeling of Enzyme Catalytic Activity for Analogues

Computational and theoretical chemistry studies have become instrumental in understanding and predicting the catalytic activity of enzymes, particularly for substrates that are analogues of this compound, such as various β-keto esters. These in silico approaches, including molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations, provide deep insights into enzyme-substrate interactions, reaction mechanisms, and the origins of stereoselectivity.

One area of significant research has been the enzymatic reduction of β-keto esters to their corresponding chiral hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. For instance, the enantioselective reduction of a series of aromatic β-keto esters has been investigated using (S)-1-phenylethanol dehydrogenase (PEDH). nih.gov Computational docking experiments were employed to elucidate the basis of the high enantioselectivity observed in these reactions. By analyzing the interaction energies of the theoretical enzyme-substrate complexes leading to the respective (S)- or (R)-alcohols, researchers can predict the favored stereoisomer. nih.gov

Molecular dynamics simulations have also been a powerful tool to explore the influence of enzyme-substrate interactions on both the activity and stereoselectivity of reactions involving β-keto ester analogues. researchgate.net These simulations can model the dynamic behavior of the substrate within the enzyme's active site, revealing how specific mutations in the enzyme can alter these interactions. For example, MD simulations have been used to understand how engineered ketoreductases can achieve high conversion and enantioselectivity for a diverse range of β-keto ester substrates. researchgate.net By enhancing hydrophobic interactions and reducing unfavorable hydrophilic interactions within the active site, the catalytic efficiency of these enzymes can be significantly improved. researchgate.net

Furthermore, structure-guided evolution of ketoreductases for the asymmetric reduction of more complex analogues, such as bulky α-amino β-keto esters, has been successfully guided by computational methods. rsc.org Molecular dynamics studies have been crucial in revealing the potential molecular basis for improved activity and the mechanism of stereoselectivity control at an atomic level. rsc.org These computational insights allow for a more rational design of enzyme mutants with desired catalytic properties.

The predictive power of these computational models is often validated by experimental results, creating a synergistic approach to enzyme engineering. The data generated from these studies, such as substrate conversion rates and enantiomeric excess, can be compiled to build predictive models for the enzymatic activity on novel analogues.

Table 1: Predicted and Observed Enantioselectivity in the Reduction of β-Keto Ester Analogues by Engineered Enzymes

Substrate AnalogueEnzyme VariantPredicted Major StereoisomerObserved Enantiomeric Excess (%)Reference
Methyl benzoylacetatePEDH(S)-methyl 3-hydroxy-3-phenylpropanoate>99 nih.gov
Ethyl benzoylacetateKRED M5(R)-ethyl 3-hydroxy-3-phenylpropanoate>99 researchgate.net
Ethyl 2-methyl-3-oxobutanoateWTEA M30(2S, 3R)-ethyl 2-amino-3-hydroxybutanoate>99 rsc.org
Methyl 4-chloro-3-oxobutanoatePEDH(S)-methyl 4-chloro-3-hydroxybutanoate>99 nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of α-substituted β-keto esters like methyl 2-ethyl-3-oxopentanoate is a focal point of modern organic chemistry. Traditional methods often rely on stoichiometric bases, which can lead to waste and side reactions. The future of its synthesis lies in the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

Palladium-catalyzed reactions, for instance, have shown great promise in the chemistry of β-keto esters. nih.gov These methods often involve the generation of palladium enolates from allylic β-keto esters, which can then undergo various transformations. nih.gov Research is ongoing to adapt these catalytic cycles for the precise and efficient synthesis of specific α-alkylated β-keto esters.

Furthermore, biocatalysis presents a green and highly selective alternative. Enzymes such as lipases and dehydrogenases are being explored for the synthesis and modification of β-keto esters. abap.co.in The use of whole-cell mediated biocatalytic reduction of similar α-keto esters has demonstrated the potential for producing enantiomerically enriched products, a crucial aspect for pharmaceutical applications. abap.co.in

Catalyst TypePotential Advantages for SynthesisKey Research Focus
Homogeneous Catalysts High activity and selectivity, mild reaction conditions.Development of catalysts with higher turnover numbers and easier separation from the product.
Heterogeneous Catalysts Ease of separation and recyclability, potential for continuous flow processes.Designing robust catalysts that resist leaching and deactivation.
Biocatalysts (Enzymes) High enantioselectivity and stereoselectivity, environmentally benign conditions.Enzyme engineering to improve substrate scope and stability under industrial conditions.
Organocatalysts Metal-free, often less sensitive to air and moisture, promotes green chemistry.Design of new chiral organocatalysts for asymmetric synthesis. acs.org

Expanding Asymmetric Synthesis Applications for Enantiomerically Pure Products

The presence of a stereocenter at the α-position of this compound makes the development of asymmetric synthetic routes a critical research area. Enantiomerically pure α-substituted β-keto esters are valuable chiral building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of β-keto esters. acs.org Chiral amines, phosphines, and other small organic molecules can catalyze a variety of transformations, such as alkylations and Michael additions, with high enantioselectivity. chemrxiv.orgmdpi.com Future research will likely focus on designing more efficient and selective organocatalysts specifically tailored for the synthesis of α-ethyl substituted β-keto esters.

Metal-catalyzed asymmetric synthesis is another promising frontier. Chiral complexes of metals like ruthenium, rhodium, and copper have been successfully employed in the enantioselective synthesis of related compounds. unc.edu The development of new chiral ligands is a continuous effort to improve the enantiomeric excess and yield of these reactions.

Asymmetric StrategyDescriptionPotential for this compound
Chiral Auxiliary A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.A well-established but less atom-economical approach.
Chiral Catalyst A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Highly desirable for industrial applications due to efficiency.
Biocatalytic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the other.A green and highly selective method.

Integration of Green Chemistry Principles in Industrial-Scale Synthesis

The industrial production of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. nih.gov The synthesis of this compound is a prime candidate for the application of these principles.

Key areas of development include:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a major goal. nih.gov Research into solvent-free reaction conditions is also gaining traction.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial for minimizing waste. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Renewable Feedstocks: Exploring the synthesis of β-keto esters from biomass-derived starting materials is a long-term goal for sustainable chemical production. rsc.org

Advanced Applications in Medicinal Chemistry and Target-Oriented Synthesis

Beta-keto esters are recognized as versatile intermediates in the synthesis of a wide array of pharmaceutical compounds. researchgate.net Their ability to undergo a variety of chemical transformations makes them valuable building blocks for creating complex molecular architectures. researchgate.net While specific applications of this compound are not yet widely reported, its structural motifs suggest significant potential in medicinal chemistry.

For instance, β-keto esters are precursors to pyrazolones, a class of compounds with known antimicrobial and cytotoxic activities. nih.gov They are also used in the synthesis of dihydropyrimidines, which exhibit a broad range of pharmacological activities, including calcium channel blocking and anti-inflammatory effects. researchgate.net Recent studies have also explored β-keto esters as potential modulators of bacterial quorum sensing, which could lead to novel anti-infective agents. uri.edu A related compound, ethyl 2-fluoro-3-oxopentanoate, is a key intermediate in the synthesis of the antifungal drug Voriconazole. nbinno.com

The structural features of this compound make it an attractive starting material for the synthesis of novel heterocyclic compounds and other biologically active molecules.

Deeper Understanding of Biological Pathways and Metabolic Roles

The biological roles and metabolic pathways of this compound are not yet well understood. However, as an ester and a ketone, it can be anticipated to be metabolized through pathways common to these functional groups. Esterases could hydrolyze the methyl ester to form 2-ethyl-3-oxopentanoic acid, which could then be further metabolized.

Given the structural similarity to intermediates in fatty acid and amino acid metabolism, it is plausible that this compound or its metabolites could interact with enzymes in these pathways. Further research is needed to investigate its potential biological activities and to determine if it is a substrate or inhibitor of key metabolic enzymes.

Exploration of this compound in Materials Science Applications

The reactivity of the β-keto ester functionality also opens up possibilities for applications in materials science. The ability of β-keto esters to act as chelating agents for metal ions could be exploited in the development of new catalysts or metal-containing polymers.

Furthermore, the ester and ketone groups can participate in polymerization reactions. For example, polyesters are a major class of biodegradable polymers, and the incorporation of functional groups like the β-keto moiety could be used to tune the properties of these materials, such as their degradation rate and mechanical strength. nih.govcmu.edu A new type of polymer containing a β-keto enol ether framework has been shown to be degradable under very mild acidic conditions, highlighting the potential of β-keto esters in creating environmentally friendly materials. eurekalert.org The development of novel polymers derived from this compound could lead to new biodegradable plastics, resins, and coatings with tailored properties.

Q & A

Q. What are the established synthetic routes for Methyl 2-ethyl-3-oxopentanoate, and what parameters critically influence reaction yield?

this compound is synthesized via condensation reactions. A common method involves the condensation of ethyl 2-methyl-3-oxobutanonate with ethyl bromoacetate, followed by hydrolysis with concentrated hydrochloric acid to yield intermediates like 3-methyl-4-oxopentanoic acid . Key parameters affecting yield include:

  • Temperature : Optimal reaction conditions (e.g., 102°C at 3 mm Hg for distillation of intermediates).
  • Catalyst : Use of acid catalysts (e.g., HCl) for hydrolysis.
  • Reagent purity : Impurities in starting materials (e.g., ethyl bromoacetate) can reduce efficiency.
    For detailed protocols, cross-validate with CAS 32493-32-6 synthesis data .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Mass Spectrometry (MS) : Peaks at m/z 112 (base peak) and 97 indicate fragmentation patterns .
  • NMR : 1^1H and 13^{13}C NMR identify ketone (δ ~2.1–2.5 ppm for α-protons) and ester (δ ~3.6–3.8 ppm for methoxy) groups .
  • Elemental Analysis : Calculated %C: 64.27; %H: 7.19 (compare with experimental values) .
  • IR Spectroscopy : Strong absorption at ~1740 cm1^{-1} for the carbonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

Discrepancies in NMR data often arise from solvent effects, concentration, or instrument calibration. Methodological steps include:

  • Standardization : Use deuterated solvents (e.g., CDCl3_3) and internal standards (e.g., TMS).
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values using software like Gaussian .
  • Cross-Referencing : Validate against high-purity samples (≥99%) with documented CAS 32493-32-6 data .

Q. How can the keto-enol tautomerism of this compound be experimentally investigated?

  • Variable-Temperature NMR : Monitor enol content by tracking proton shifts (e.g., enolic OH at δ ~15 ppm) across temperatures .
  • UV-Vis Spectroscopy : Detect enol absorption bands (λ ~250–300 nm) under acidic/basic conditions .
  • Computational Studies : Calculate tautomer stability using molecular dynamics simulations (e.g., AMBER or CHARMM force fields) .

Q. What strategies optimize this compound’s role in multi-step syntheses (e.g., heterocyclic compounds)?

  • Reaction Optimization : Use phosphorus trisulfide (P4_4S10_{10}) for cyclization to thiophene derivatives (yield ~3–22%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition at the ketone group.
  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) during functionalization steps .

Q. How do thermodynamic properties (e.g., solubility, stability) of this compound vary under different experimental conditions?

  • Stability : Degrades under strong acids/bases; store at 2–8°C in inert atmospheres .
  • Solubility : Miscible in organic solvents (e.g., ethanol, acetone); limited water solubility (logP ~1.2) .
  • Thermal Analysis : DSC/TGA reveals decomposition onset at ~150°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.